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Compound of Interest

Compound Name: 2-Chloro-4-methylpentane

Cat. No.: B3392400

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Chloro-4-methylpentane, a halogenated alkane with applications in organic synthesis and as
a building block in medicinal chemistry. The following sections detail its mass spectrometry, 13C
Nuclear Magnetic Resonance (NMR), and 'H NMR data, along with the experimental protocols
for their acquisition. This information is crucial for the structural elucidation, identification, and
purity assessment of this compound.

Mass Spectrometry (MS)

Mass spectrometry of 2-Chloro-4-methylpentane provides key information about its molecular
weight and fragmentation pattern, aiding in its identification. The electron ionization (EI) mass
spectrum is characterized by the molecular ion peak and several fragment ions resulting from
the cleavage of the molecule.
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miz Relative Intensity (%) Proposed Fragment
41 100.0 [C3Hs]*

43 85.7 [C3H7]*

56 57.1 [CaHs]*

69 85.7 [CsHe]*

84 57.1 [M-HCIJ*

85 14.3 [CeH13]*

120 2.9 [M]*

122 1.0 [M+2]*

Table 1: Mass Spectrometry data for 2-Chloro-4-methylpentane (Electron lonization). The
data shows prominent peaks at m/z 41, 43, 69, and 84.[1][2]

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)

The mass spectrum of 2-Chloro-4-methylpentane is typically obtained using a Gas
Chromatograph coupled to a Mass Spectrometer (GC-MS).

Instrumentation:

o Gas Chromatograph: Equipped with a capillary column suitable for separating volatile
organic compounds. A common choice is a non-polar column, such as one with a 100%
dimethylpolysiloxane stationary phase.

o Mass Spectrometer: A quadrupole or ion trap mass analyzer is commonly used.
Procedure:

» Sample Preparation: A dilute solution of 2-Chloro-4-methylpentane is prepared in a volatile
solvent like hexane or dichloromethane.
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« Injection: A small volume (typically 1 pL) of the sample is injected into the heated injector of
the GC.

e Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium)
through the GC column. The column temperature is programmed to ramp up, separating the
components of the sample based on their boiling points and interactions with the stationary
phase.

 |onization: As 2-Chloro-4-methylpentane elutes from the GC column, it enters the ion
source of the mass spectrometer. In electron ionization (EI) mode, the molecules are
bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and
fragment.

e Mass Analysis: The resulting ions are accelerated into the mass analyzer, which separates
them based on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier detects the ions, and the signal is processed to generate a
mass spectrum.

13C Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

13C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each
unique carbon atom in 2-Chloro-4-methylpentane gives rise to a distinct signal in the
spectrum.

Data Presentation

Chemical Shift (6, ppm) Carbon Atom

~22.5 C1 and C1' (two methyls on C4)
~24.9 C5 (methyl on C2)

~25.2 C4

~51.7 C3

~60.0 C2
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Table 2: Predicted 3C NMR chemical shifts for 2-Chloro-4-methylpentane.

Experimental Protocol

Instrumentation:

 NMR Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for *H
frequency) is used.

¢ NMR Tube: A standard 5 mm NMR tube.
Procedure:

o Sample Preparation: Approximately 10-50 mg of 2-Chloro-4-methylpentane is dissolved in
about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCIs). A small amount of
tetramethylsilane (TMS) is often added as an internal standard (& = 0.00 ppm).

e Acquisition: The sample tube is placed in the NMR spectrometer. The spectrum is acquired
using a standard pulse sequence for 13C NMR, often with proton decoupling to simplify the
spectrum to single lines for each carbon.

e Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the
frequency-domain spectrum. The spectrum is then phased and baseline corrected. The
chemical shifts are referenced to the TMS signal.

'H Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

IH NMR spectroscopy provides detailed information about the number, chemical environment,
and connectivity of the hydrogen atoms in the molecule. The chemical shift, integration, and
multiplicity of the signals are key parameters for structural assignment.
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. . Coupling
Chemical Shift . L Proton
Integration Multiplicity Constant (J, .
(6, ppm) Assignment
Hz)
H1 and H1' (two
~0.9 6H Doublet ~6.5
methyls on C4)
H5 (methyl on
~1.5 3H Doublet ~6.5
C2)
~1.6-1.8 3H Multiplet - H3 and H4
~4.0 1H Multiplet - H2

Table 3: Predicted *H NMR data for 2-Chloro-4-methylpentane.

Experimental Protocol

The experimental protocol for tH NMR is similar to that of 13C NMR.

Procedure:

o Sample Preparation: Approximately 5-10 mg of 2-Chloro-4-methylpentane is dissolved in a

deuterated solvent (e.g., CDCIs) in an NMR tube, with TMS added as an internal standard.

e Acquisition: A standard one-pulse sequence is used to acquire the *H NMR spectrum.

e Processing: The FID is Fourier transformed, and the resulting spectrum is phased and

baseline corrected. The chemical shifts are referenced to TMS. The integrals of the signals

are determined to establish the relative ratios of the different types of protons. The coupling

constants (J) are measured from the splitting patterns of the signals.

Visualization of Spectroscopic Data Interpretation

The following diagrams illustrate the logical flow of information obtained from the different

spectroscopic techniques for the structural elucidation of 2-Chloro-4-methylpentane.
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Caption: Logical relationship between spectroscopic data and structural elucidation.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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